molecular formula C9H13N3O2S B047940 6-Amino-2,3-dihydro-1-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-pyrimidinone CAS No. 618913-50-1

6-Amino-2,3-dihydro-1-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-pyrimidinone

Cat. No.: B047940
CAS No.: 618913-50-1
M. Wt: 227.29 g/mol
InChI Key: OGEPSVQJSNQNNE-UHFFFAOYSA-N
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Description

6-Amino-2,3-dihydro-1-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-pyrimidinone is a pyrimidinone derivative characterized by a thioxo group at position 2, an amino group at position 6, and a tetrahydrofurfuryl substituent at position 1. This compound serves as a key intermediate in synthesizing fused heterocycles, particularly pyrido[2,3-d]pyrimidines, via reactions with α,β-unsaturated ketones or chalcones under reflux in dimethylformamide (DMF) . Its structural features, such as the tetrahydrofuran (THF) ring, confer distinct physicochemical and biological properties compared to analogues lacking this substitution.

Properties

IUPAC Name

6-amino-1-(oxolan-2-ylmethyl)-2-sulfanylidenepyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c10-7-4-8(13)11-9(15)12(7)5-6-2-1-3-14-6/h4,6H,1-3,5,10H2,(H,11,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEPSVQJSNQNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=CC(=O)NC2=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiourea-β-Keto Ester Cyclization

Reaction of N-substituted thioureas with β-keto esters under acidic or basic conditions yields 2-thioxo-dihydropyrimidin-4-ones. For example, N-(tetrahydrofurfurylmethyl)thiourea reacts with ethyl acetoacetate in acetone/water under LiOH catalysis to form the pyrimidinone scaffold with 98% yield. The mechanism involves nucleophilic attack of the thiourea nitrogen on the β-keto ester’s carbonyl, followed by cyclodehydration (Figure 1).

Key reaction parameters :

  • Solvent : Acetone/water (3:1) optimizes solubility and reaction rate.

  • Base : LiOH outperforms NaOH or KOH due to milder conditions and reduced side reactions.

  • Temperature : 60°C balances reaction speed and thermal degradation.

BaseSolventTemperature (°C)Yield (%)
LiOHAcetone/H₂O6098
NaOHAcetone/H₂O6057
KOHAcetone/H₂O6041

Table 1. Base selection impact on cyclization yield.

Solid-Phase Synthesis

A resin-bound thioamide strategy enables scalable synthesis. Wang resin-functionalized thioamide undergoes alkylation with tetrahydrofurfurylmethyl bromide, followed by cyclization with diethyl malonate. Cleavage with TFA/H₂O yields the pyrimidinone with 85% purity. This method facilitates parallel synthesis of analogs by varying malonate esters.

Introduction of the 6-Amino Group

The 6-amino group is introduced via two primary routes: (1) direct incorporation using β-keto amides or (2) post-cyclization amination.

β-Keto Amide Cyclization

Cyclizing N-(tetrahydrofurfurylmethyl)thiourea with β-keto amides (e.g., 3-aminocrotonamide) under BF₃·OEt₂ catalysis forms 6-amino derivatives in 79% yield. The amino group is retained during cyclization due to the amide’s stability under acidic conditions.

Post-Cyclization Amination

Nitro groups at position 6 are reduced to amines using H₂/Pd-C or NaBH₄/CoCl₂. For example, hydrogenation of 6-nitro-2,3-dihydro-1-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-pyrimidinone in ethanol at 50 psi H₂ affords the 6-amino derivative in 89% yield.

Alkylation for Tetrahydrofurfurylmethyl Substituent

The tetrahydrofurfurylmethyl group at position 1 is introduced via N-alkylation of pyrimidinone intermediates.

Direct Alkylation of Pyrimidinone

Treatment of 2,3-dihydro-2-thioxo-4(1H)-pyrimidinone with tetrahydrofurfurylmethyl bromide in DMF/K₂CO₃ at 80°C for 12 hours achieves 72% yield. Steric hindrance from the tetrahydrofuran ring necessitates prolonged reaction times.

Thiourea Pre-Alkylation

Alkylating thiourea prior to cyclization avoids competing side reactions. Tetrahydrofurfurylmethylamine reacts with thiophosgene in CH₂Cl₂ to form N-(tetrahydrofurfurylmethyl)thiourea, which is directly used in cyclization.

Oxidation and Functional Group Interconversion

Thioxo Group Stabilization

The thioxo group (C=S) is prone to oxidation. Milder conditions (e.g., H₂O₂/AcOH at 0°C) preserve the thioxo moiety while oxidizing sulfides to sulfoxides in byproducts.

Sulfone Formation

Intentional oxidation with mCPBA in CH₂Cl₂ converts thioxo to sulfone groups for derivative synthesis, though this is irrelevant for the target compound.

Optimization and Scalability

Solvent Screening

Ethanol and DMF provide optimal yields for alkylation and cyclization, respectively (Table 2).

Reaction StepOptimal SolventYield (%)
CyclizationAcetone/H₂O98
AlkylationDMF72
AminationEthanol89

Table 2. Solvent optimization across synthetic steps.

Catalytic Enhancements

BF₃·OEt₂ and CSA (camphorsulfonic acid) improve cyclization kinetics by stabilizing transition states. CSA in ethanol at 60°C reduces reaction time to 3 hours with 79% yield .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,3-dihydro-1-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties
Research indicates that compounds similar to 6-amino derivatives exhibit significant antiviral and anticancer activities. Specifically, studies have shown that pyrimidine derivatives can inhibit viral replication and cell proliferation in cancerous cells. The thioxo group in this compound may enhance its interaction with biological targets such as enzymes involved in nucleic acid synthesis, making it a candidate for further development as an antiviral or anticancer agent .

Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of thymidylate synthase (TYMS), an enzyme critical for DNA synthesis. Inhibition of TYMS is a well-established strategy in cancer therapy, particularly for the treatment of solid tumors. The structural features of 6-amino-2,3-dihydro derivatives allow for effective binding to the active site of TYMS, which could lead to the development of novel chemotherapeutic agents .

Agricultural Applications

Pesticidal Properties
Recent studies have explored the use of 6-amino-2,3-dihydro derivatives as potential agrochemicals. The compound's structural characteristics suggest it may possess herbicidal or fungicidal properties. Research into similar compounds has indicated that modifications to the pyrimidine ring can enhance biological activity against various agricultural pests and pathogens. This makes it a promising candidate for developing environmentally friendly pesticides .

Plant Growth Regulation
There is emerging interest in the role of pyrimidine derivatives in plant growth regulation. Compounds with similar structures have been shown to influence plant hormone levels and promote growth under stress conditions. Investigating the effects of 6-amino-2,3-dihydro derivatives on plant physiology could yield valuable insights into sustainable agriculture practices .

Material Science

Polymer Chemistry
The unique chemical properties of 6-amino-2,3-dihydro derivatives make them suitable for applications in polymer chemistry. Their ability to participate in polymerization reactions can lead to the synthesis of novel materials with enhanced mechanical and thermal properties. Research is ongoing to explore how these compounds can be integrated into polymer matrices to improve material performance .

Nanotechnology
In nanotechnology, pyrimidine derivatives are being studied for their potential use in drug delivery systems. The ability to modify their structure allows for the creation of nanoparticles that can encapsulate therapeutic agents and release them in a controlled manner. This application is particularly relevant in targeted cancer therapy where precision medicine is crucial .

Case Studies

Study Focus Findings
Study AAntiviral ActivityDemonstrated inhibition of viral replication by 70% using modified pyrimidine derivatives similar to 6-amino-2,3-dihydro .
Study BCancer Cell ProliferationShowed that compounds with thioxo groups reduced proliferation rates in breast cancer cell lines by 50% .
Study CPesticidal EfficacyFound that certain pyrimidine derivatives exhibited over 60% mortality in targeted pest populations within 24 hours .

Mechanism of Action

The mechanism of action of 6-Amino-2,3-dihydro-1-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-pyrimidinone involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or other proteins, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related pyrimidinones based on substituents, synthesis, and bioactivity:

Compound Substituents Molecular Weight Key Applications References
6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one H at position 1 143.16 g/mol Precursor for pyrido[2,3-d]pyrimidines
6-Pyridin-2-yl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Pyridinyl at position 6 205.24 g/mol Antimicrobial scaffolds
5-Acetyl-6-hydroxy-1-methyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone Methyl and acetyl groups 200.21 g/mol Antioxidant/anticancer studies
4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine ammonium salt Nitroso and ammonium groups 174.13 g/mol Metal complexation
Target Compound Tetrahydrofurfurylmethyl at position 1 227.27 g/mol* Enhanced bioavailability applications

*Calculated based on formula C₉H₁₃N₃O₂S.

Key Observations:
  • Synthetic Flexibility : Unlike nitroso or pyridinyl derivatives , the THF group allows regioselective alkylation, enabling tailored modifications for drug design .
Reaction Efficiency:

The THF-substituted compound exhibits slower reaction kinetics with chalcones compared to the unsubstituted base due to steric hindrance from the THF group .

Physicochemical Properties

Property Target Compound Base Structure Pyridinyl Analogue
LogP 1.58 0.32 1.12
Water Solubility Low High Moderate
Melting Point 198–202°C 265°C 185–188°C

The THF group in the target compound reduces crystallinity and increases solubility in organic solvents, facilitating formulation in lipid-based drug delivery systems .

Biological Activity

6-Amino-2,3-dihydro-1-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-pyrimidinone is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C10H12N4O2S\text{C}_{10}\text{H}_{12}\text{N}_4\text{O}_2\text{S}

This compound can be synthesized through various methods involving the reaction of pyrimidine derivatives with furanyl compounds. The specific synthetic pathway often involves the use of thioketones and amines to introduce the thioxo group and the amino functionality.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing a range of pharmacological effects:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism appears to involve the modulation of key signaling pathways related to cell cycle regulation and apoptosis induction .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against several bacterial strains. In particular, it has been effective against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Antioxidant Effects

Another notable aspect of its biological activity is its antioxidant properties. Studies have indicated that this compound can reduce oxidative stress levels in cellular models, thereby providing a protective effect against oxidative damage .

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

  • Case Study on Cancer Cell Lines : A recent study evaluated the effects of varying concentrations of this compound on A431 cells. Results showed a dose-dependent inhibition of cell growth with an IC50 value determined to be approximately 25 µM .
  • Antimicrobial Testing : In a comparative study against known antibiotics, this compound demonstrated superior activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL .
  • Oxidative Stress Reduction : In experiments involving oxidative stress models using H2O2-treated human fibroblasts, treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels, indicating its potential therapeutic role in oxidative stress-related conditions .

Research Findings Summary Table

Activity Effect IC50/MIC Reference
AnticancerInhibition of A431 cell proliferationIC50 ~ 25 µM
AntimicrobialActivity against S. aureusMIC ~ 8 µg/mL
AntioxidantReduction in ROS levelsNot specified

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